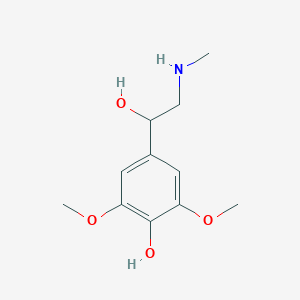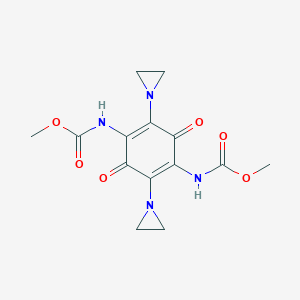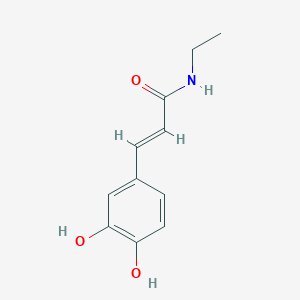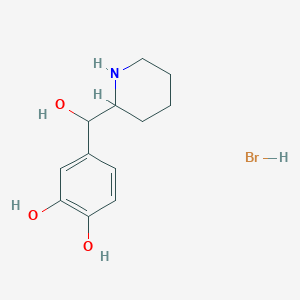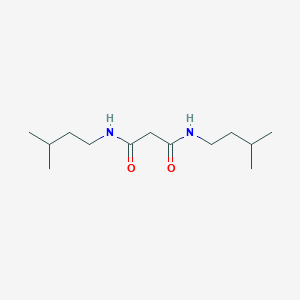
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(p-Bromobenzylidene)-1-((o-chlorobenzylidene)amino)-2-phenyl-2-imidazolin-5-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBIC, and it is a derivative of imidazoline. BBIC has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mecanismo De Acción
The mechanism of action of BBIC is not fully understood, but it is believed to involve the activation of imidazoline receptors. These receptors are found throughout the body and are involved in various physiological processes, including blood pressure regulation, insulin secretion, and pain modulation. By activating these receptors, BBIC can modulate these processes and produce its biochemical and physiological effects.
Biochemical and Physiological Effects:
BBIC has been found to have a wide range of biochemical and physiological effects. In addition to the effects mentioned above, BBIC has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. These effects make BBIC a potentially valuable tool for researchers studying various diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBIC is its versatility. It has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Additionally, BBIC is relatively easy to synthesize and purify, making it readily available for use in lab experiments. However, one limitation of BBIC is its potential toxicity. While it has been shown to be safe at certain doses, high doses of BBIC can be toxic and may cause adverse effects.
Direcciones Futuras
There are many potential future directions for research involving BBIC. One area of interest is the development of BBIC-based drugs for the treatment of various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of BBIC and its potential applications in various fields. Finally, more studies are needed to determine the safety and toxicity of BBIC at various doses, which will be critical for its future use as a research tool and potential therapeutic agent.
Métodos De Síntesis
The synthesis of BBIC involves the reaction of p-bromobenzaldehyde and o-chlorobenzylamine with 2-phenyl-2-imidazoline-5-one. This reaction produces a yellow crystalline solid, which is then purified through recrystallization.
Aplicaciones Científicas De Investigación
BBIC has been used in various scientific research applications, including studies on the cardiovascular system, central nervous system, and cancer research. In cardiovascular research, BBIC has been found to have vasodilatory effects, which can help reduce blood pressure and improve blood flow. In central nervous system research, BBIC has been shown to have anxiolytic and sedative effects, making it a potential treatment option for anxiety and sleep disorders. In cancer research, BBIC has been found to have anti-tumor effects, making it a potential treatment option for various types of cancer.
Propiedades
| 126245-15-6 | |
Fórmula molecular |
C23H15BrClN3O |
Peso molecular |
464.7 g/mol |
Nombre IUPAC |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(E)-(2-chlorophenyl)methylideneamino]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H15BrClN3O/c24-19-12-10-16(11-13-19)14-21-23(29)28(22(27-21)17-6-2-1-3-7-17)26-15-18-8-4-5-9-20(18)25/h1-15H/b21-14-,26-15+ |
Clave InChI |
VKXIUXNIQXZVAI-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=C(C=C3)Br)/C(=O)N2/N=C/C4=CC=CC=C4Cl |
SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)Br)C(=O)N2N=CC4=CC=CC=C4Cl |
Sinónimos |
(5Z)-5-[(4-bromophenyl)methylidene]-3-[(2-chlorophenyl)methylideneamin o]-2-phenyl-imidazol-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



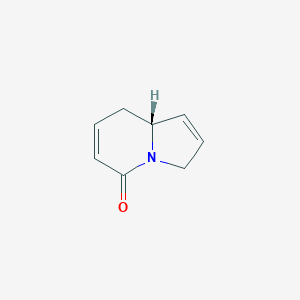
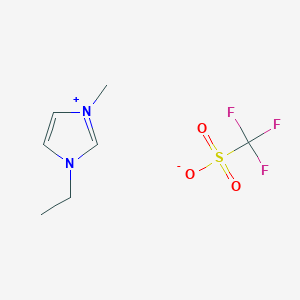
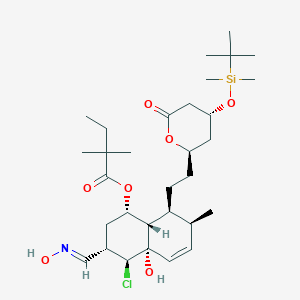
![1-(3,4-dihydro-2H-chromen-2-yl)-2-[[2-(3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]amino]ethanol](/img/structure/B138505.png)


